While a direct synthesis route for 1-methylazepan-4-one hydrochloride was not found within the provided papers, its precursor, azepan-4-one, can be synthesized through various methods. One common approach involves the ring expansion of cyclohexanone derivatives. [] This method typically utilizes a Beckmann rearrangement or Schmidt reaction to form the seven-membered lactam ring.
Another approach involves the cyclization of appropriately substituted linear precursors, such as diamines or amino acids. [] This method often employs coupling reagents or high temperatures to achieve cyclization.
The compounds described in the papers have potential applications in the field of pharmacology and medicine due to their receptor binding properties. For instance, the selective antagonism of muscarinic M3 receptors by tetrahydro-[1H]-2-benzazepin-4-ones could be exploited in the development of drugs for respiratory diseases1. Similarly, the dopaminergic activity of the synthesized benzazepines could lead to new treatments for neurological disorders such as Parkinson's disease2.
In neuroscience research, the receptor binding studies of 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b]3benzazepine derivatives provide insights into the molecular interactions involved in antipsychotic drug action3. This can further our understanding of the neurochemical basis of psychiatric disorders and aid in the design of more effective and targeted therapies.
The methodologies described for synthesizing these compounds, such as ring-closing metathesis and reductive amination, are valuable in the field of chemical synthesis and drug design123. These techniques can be applied to create a variety of structurally diverse molecules with potential therapeutic benefits, thereby expanding the arsenal of drugs available for various diseases.
The first paper describes the synthesis of tetrahydro-[1H]-2-benzazepin-4-ones, which are selective antagonists of muscarinic (M3) receptors1. These receptors are found in smooth muscles, glands, and the central nervous system and play a role in various physiological processes. Antagonism of M3 receptors can lead to effects such as bronchodilation and decreased glandular secretions, which may be beneficial in conditions like asthma or COPD.
The second paper discusses 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which have been evaluated as agonists of dopamine receptors2. Dopamine receptors are involved in many functions, including motor control, motivation, and reward, and their modulation is crucial in the treatment of Parkinson's disease and schizophrenia. The compounds in this study showed both central and peripheral dopaminergic activity, which could be useful in the development of new therapeutic agents.
The third paper focuses on 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b]3benzazepine derivatives and their neuroleptic activities3. These compounds were examined for receptor binding affinities across a range of receptors predictive for antipsychotic activity, including dopamine, muscarinic cholinergic, alpha-adrenergic, and serotonin receptors. The modulation of these receptors is indicative of potential antipsychotic properties, which could be relevant for the treatment of schizophrenia and other psychiatric disorders.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: